molecular formula C10H21NO4 B13232317 tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate

Cat. No.: B13232317
M. Wt: 219.28 g/mol
InChI Key: FSBILVAYRZSKAS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate typically involves the reaction of tert-butyl 2-(hydroxy)-3-methoxy-3-methylbutanoate with an aminooxy reagent under specific conditions. One common method involves the use of tert-butyl alcohol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the high yields achieved. Recent advancements have improved the safety and efficiency of this process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with specific amino acids in proteins, leading to inhibition or modification of enzyme activity. The methoxy and tert-butyl groups contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl esters of other amino acids and methoxy-substituted esters. Examples include tert-butyl 2-(aminooxy)-3-methylbutanoate and tert-butyl 2-(hydroxy)-3-methoxy-3-methylbutanoate .

Uniqueness

tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is unique due to the presence of both an aminooxy group and a methoxy group, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl 2-aminooxy-3-methoxy-3-methylbutanoate

InChI

InChI=1S/C10H21NO4/c1-9(2,3)14-8(12)7(15-11)10(4,5)13-6/h7H,11H2,1-6H3

InChI Key

FSBILVAYRZSKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C)(C)OC)ON

Origin of Product

United States

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